N-(2-methoxy-5-methylphenyl)-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
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Overview
Description
4-METHANESULFONYL-N-(2-METHOXY-5-METHYLPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a methanesulfonyl group, a methoxy group, and a benzoxazine ring. Its molecular formula is C16H19NO5S, and it has a molecular weight of 337.39 g/mol .
Preparation Methods
The synthesis of 4-METHANESULFONYL-N-(2-METHOXY-5-METHYLPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE involves several steps. One common synthetic route includes the following steps:
Formation of the Benzoxazine Ring: The benzoxazine ring is typically formed through a cyclization reaction involving an appropriate precursor.
Introduction of the Methanesulfonyl Group: The methanesulfonyl group is introduced via a sulfonation reaction using methanesulfonyl chloride.
Attachment of the Methoxy Group: The methoxy group is added through a methylation reaction using a suitable methylating agent.
Final Coupling Reaction: The final step involves coupling the intermediate compounds to form the desired product.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs.
Chemical Reactions Analysis
4-METHANESULFONYL-N-(2-METHOXY-5-METHYLPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Scientific Research Applications
4-METHANESULFONYL-N-(2-METHOXY-5-METHYLPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-METHANESULFONYL-N-(2-METHOXY-5-METHYLPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in signaling pathways related to cell growth and apoptosis .
Comparison with Similar Compounds
Similar compounds to 4-METHANESULFONYL-N-(2-METHOXY-5-METHYLPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE include:
4-METHANESULFONYL-N-(2-METHOXY-5-METHYLPHENYL)PIPERAZINE-1-CARBOTHIOAMIDE: This compound shares the methanesulfonyl and methoxy groups but differs in the core structure.
2-AMINO-4-METHANESULFONYL-N-(2-METHOXY-5-METHYLPHENYL)BUTANAMIDE: This compound has a similar functional group arrangement but a different backbone.
Properties
Molecular Formula |
C18H20N2O5S |
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Molecular Weight |
376.4 g/mol |
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-4-methylsulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide |
InChI |
InChI=1S/C18H20N2O5S/c1-12-8-9-15(24-2)13(10-12)19-18(21)17-11-20(26(3,22)23)14-6-4-5-7-16(14)25-17/h4-10,17H,11H2,1-3H3,(H,19,21) |
InChI Key |
KWWOUURFWGSHCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2CN(C3=CC=CC=C3O2)S(=O)(=O)C |
Origin of Product |
United States |
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